1-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a pyrazolyl group and a sulfonyl group attached to a fluorinated ethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazolyl intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with appropriate reagents to introduce the necessary functional groups.
Synthesis of the sulfonyl intermediate: The 4-ethoxy-3-fluorophenyl sulfonyl chloride is prepared by sulfonylation of the corresponding fluorinated ethoxybenzene.
Coupling reaction: The final step involves coupling the pyrazolyl intermediate with the sulfonyl intermediate under suitable conditions, often using a base such as triethylamine in an aprotic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site or allosteric sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-methoxyphenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
- 1-((4-chlorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
- 1-((4-bromophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
Uniqueness
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is unique due to the presence of the ethoxy and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance the compound’s stability, solubility, and ability to interact with specific molecular targets compared to its analogs.
Properties
IUPAC Name |
1-(4-ethoxy-3-fluorophenyl)sulfonyl-2-(1-methylpyrazol-4-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3S/c1-3-24-17-8-7-14(10-15(17)18)25(22,23)21-9-5-4-6-16(21)13-11-19-20(2)12-13/h7-8,10-12,16H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIBNEPTBDUHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN(N=C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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